5-(Cyclohex-1-en-1-yl)-2-methylaniline
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Overview
Description
5-(Cyclohex-1-en-1-yl)-2-methylaniline is an organic compound that features a cyclohexene ring attached to an aniline moiety with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-2-methylaniline typically involves the reaction of cyclohex-1-en-1-yl derivatives with aniline derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohex-1-en-1-yl chloride reacts with 2-methylaniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the cyclohexene ring.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl-2-methylquinone.
Reduction: Formation of 5-(cyclohexyl)-2-methylaniline.
Substitution: Formation of halogenated derivatives such as 5-(cyclohex-1-en-1-yl)-2-methyl-4-chloroaniline.
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclohex-1-en-1-yl)-2,3-dimethylthiophene
- 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
- 1-(Cyclohex-1-en-1-yl)piperidine
Uniqueness
5-(Cyclohex-1-en-1-yl)-2-methylaniline is unique due to its specific substitution pattern and the presence of both an aniline and a cyclohexene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H17N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h5,7-9H,2-4,6,14H2,1H3 |
InChI Key |
PCJZCRILNYZDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CCCCC2)N |
Origin of Product |
United States |
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